N'-hydroxy-2-(morpholin-4-yl)ethanimidamide
Overview
Description
N'-hydroxy-2-(morpholin-4-yl)ethanimidamide is an organic compound with the chemical formula C6H13N3O2 It is known for its unique structure, which includes a morpholine ring and an amidoxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxy-2-(morpholin-4-yl)ethanimidamide typically involves the reaction of morpholine with acetamidoxime under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-2-(morpholin-4-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N'-hydroxy-2-(morpholin-4-yl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N'-hydroxy-2-(morpholin-4-yl)ethanimidamide involves its interaction with specific molecular targets. The amidoxime group can form hydrogen bonds with biological molecules, influencing their activity. The morpholine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)acetamidoxime
- 2-(Thiomorpholin-4-yl)acetamidoxime
- 2-(Pyrrolidin-4-yl)acetamidoxime
Uniqueness
N'-hydroxy-2-(morpholin-4-yl)ethanimidamide is unique due to its morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBQTQQONWJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973724 | |
Record name | N-Hydroxy(morpholin-4-yl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5815-63-4 | |
Record name | N-Hydroxy(morpholin-4-yl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholin-4-yl)acetamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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